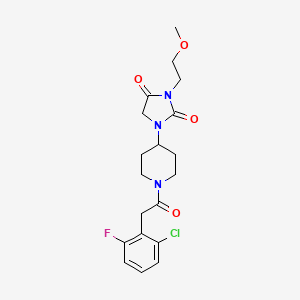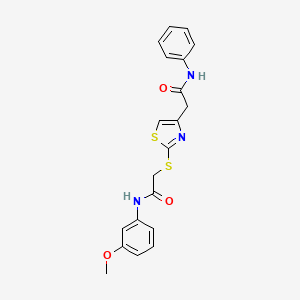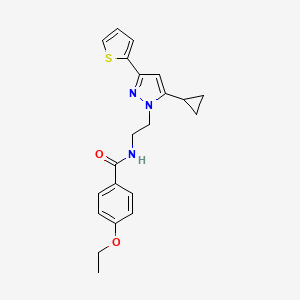
N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-ethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-ethoxybenzamide is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a thiophene ring, and an ethoxybenzamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-ethoxybenzamide typically involves multiple steps:
-
Formation of the Pyrazole Ring: : The initial step involves the synthesis of the 5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazole core. This can be achieved through a cyclization reaction between a suitable hydrazine derivative and an α,β-unsaturated ketone or aldehyde under acidic or basic conditions.
-
Alkylation: : The pyrazole intermediate is then alkylated with a 2-bromoethylamine derivative to introduce the ethyl linker.
-
Amidation: : The final step involves the coupling of the alkylated pyrazole with 4-ethoxybenzoic acid or its activated derivative (such as an acid chloride) to form the desired benzamide compound. This reaction is typically carried out in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors for better control over reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : The thiophene ring in the compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
-
Reduction: : The nitro group, if present in any intermediate, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
-
Substitution: : The benzamide moiety can participate in nucleophilic substitution reactions, particularly at the ethoxy group, which can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.
Coupling Agents: EDCI, DCC (dicyclohexylcarbodiimide).
Bases: Triethylamine, sodium hydroxide.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
-
Medicinal Chemistry: : This compound can be explored for its potential as a therapeutic agent due to its unique structural features. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities.
-
Biological Studies: : The compound can be used in studies to understand its interaction with various biological targets, such as enzymes or receptors, which could lead to the development of new drugs.
-
Chemical Biology: : It can serve as a probe to study biological pathways and mechanisms, particularly those involving pyrazole and thiophene derivatives.
-
Industrial Applications: : The compound might find use in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mecanismo De Acción
The exact mechanism of action of N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-ethoxybenzamide would depend on its specific biological target. Generally, compounds with pyrazole and thiophene rings can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The ethoxybenzamide moiety might enhance the compound’s binding affinity and specificity towards its target.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-methoxybenzamide: Similar structure but with a methoxy group instead of an ethoxy group.
N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-hydroxybenzamide: Similar structure but with a hydroxy group instead of an ethoxy group.
N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-chlorobenzamide: Similar structure but with a chloro group instead of an ethoxy group.
Uniqueness
The presence of the ethoxy group in N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-ethoxybenzamide may confer unique properties such as increased lipophilicity, which can affect its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion. This structural variation can also influence the compound’s binding affinity and specificity towards its biological targets, potentially leading to different therapeutic effects compared to its analogs.
Propiedades
IUPAC Name |
N-[2-(5-cyclopropyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-2-26-17-9-7-16(8-10-17)21(25)22-11-12-24-19(15-5-6-15)14-18(23-24)20-4-3-13-27-20/h3-4,7-10,13-15H,2,5-6,11-12H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COGIPWPGOHMKTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCCN2C(=CC(=N2)C3=CC=CS3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![10-(benzenesulfonyl)-N-[4-(propan-2-yl)phenyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2756789.png)
![1-(3-cyanoquinolin-4-yl)-N-{[4-(methylsulfanyl)phenyl]methyl}piperidine-4-carboxamide](/img/structure/B2756790.png)
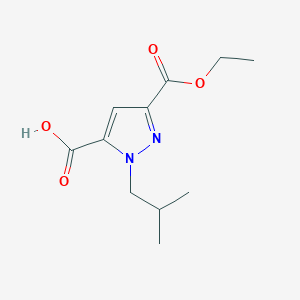
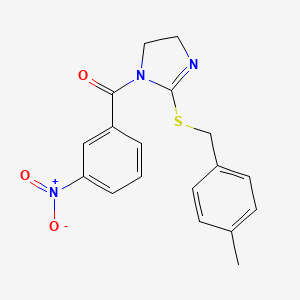
![2-Chloro-N-[2-(2,2,2-trifluoroethoxy)pyridin-4-yl]propanamide](/img/structure/B2756794.png)
![Isopropyl 2-amino-4-(3,4-difluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2756796.png)
![6-Methoxy-4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}quinoline](/img/structure/B2756797.png)
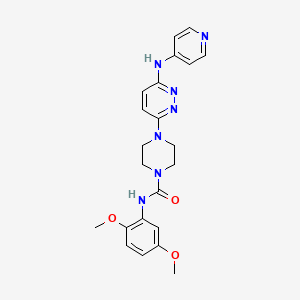
![2-{[4-ethyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethan-1-one](/img/structure/B2756804.png)
![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxybenzyl)acetamide](/img/structure/B2756805.png)
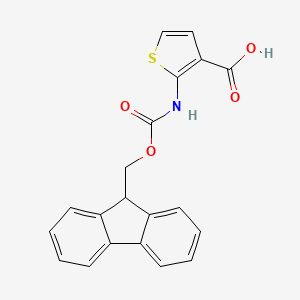
![(Z)-3-ethyl-5-((9-methyl-4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2756807.png)
